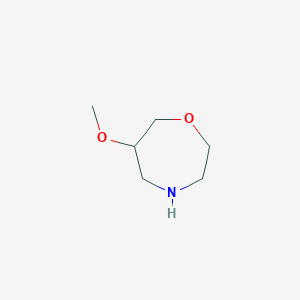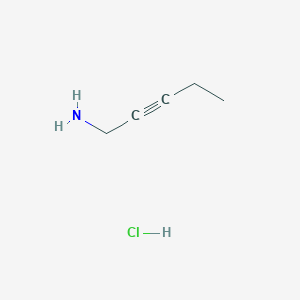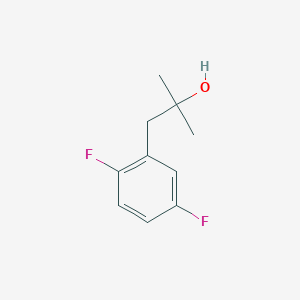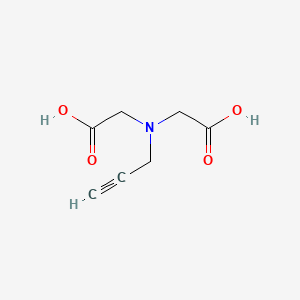
2,2'-(Prop-2-yn-1-ylazanediyl)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is an organic compound with the molecular formula C7H9NO4 It is characterized by the presence of a prop-2-yn-1-yl group attached to an azanediyl diacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid typically involves the reaction of propargylamine with diacetic acid derivatives. One common method includes:
Starting Materials: Propargylamine and diacetic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium with a suitable catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Procedure: Propargylamine is added to a solution of diacetic acid under stirring. The mixture is heated to a specific temperature (usually around 60-80°C) for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize production while minimizing by-products.
化学反応の分析
Types of Reactions
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active sites, while the diacetic acid moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2’-(Methylazanediyl)diacetic acid: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
Iminodiacetic acid: Lacks the prop-2-yn-1-yl group and has a simpler structure.
Uniqueness
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets that are not possible with simpler compounds like iminodiacetic acid.
特性
分子式 |
C7H9NO4 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
2-[carboxymethyl(prop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C7H9NO4/c1-2-3-8(4-6(9)10)5-7(11)12/h1H,3-5H2,(H,9,10)(H,11,12) |
InChIキー |
PJZLRSBZQYZNOL-UHFFFAOYSA-N |
正規SMILES |
C#CCN(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


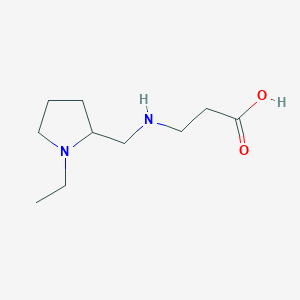
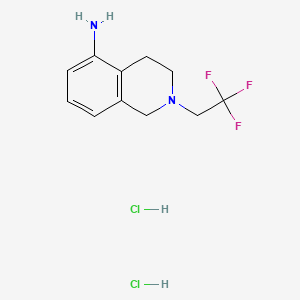
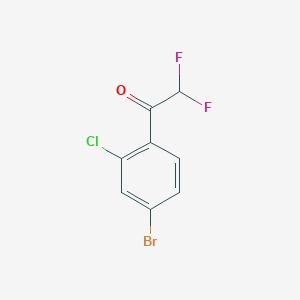
![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)

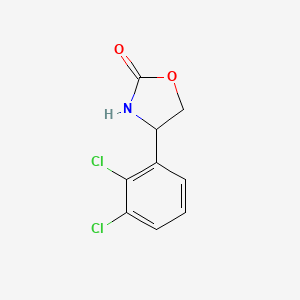
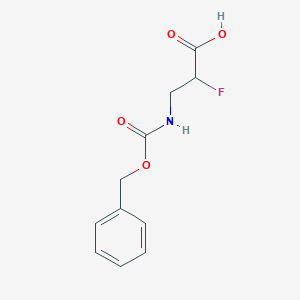
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)

